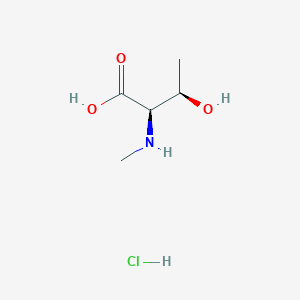

N-Me-D-Thr-OH.HCl

Beschreibung

N-Methyl-D-threonine hydrochloride (N-Me-D-Thr-OH.HCl) is a chemically modified amino acid derivative where the α-amino group of D-threonine is methylated, and the compound is stabilized as a hydrochloride salt. This modification enhances its stability and alters its physicochemical properties, making it valuable in peptide synthesis and medicinal chemistry. The Boc-protected derivative, Boc-N-Me-D-Thr-OH (CAS: 170872-87-4), has a molecular formula of C₁₀H₁₉NO₅ and a molar mass of 233.26 g/mol . The hydrochloride salt form is typically used to improve solubility in aqueous systems, though specific data on its solubility and storage conditions are inferred from structurally similar compounds (see Table 1).

Eigenschaften

Molekularformel |

C5H12ClNO3 |

|---|---|

Molekulargewicht |

169.61 g/mol |

IUPAC-Name |

(2R,3R)-3-hydroxy-2-(methylamino)butanoic acid;hydrochloride |

InChI |

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6-2)5(8)9;/h3-4,6-7H,1-2H3,(H,8,9);1H/t3-,4-;/m1./s1 |

InChI-Schlüssel |

UWKHRQZXUDAOKR-VKKIDBQXSA-N |

Isomerische SMILES |

C[C@H]([C@H](C(=O)O)NC)O.Cl |

Kanonische SMILES |

CC(C(C(=O)O)NC)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Methyl-D-threonine hydrochloride can be synthesized through the methylation of D-threonine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic solution at a controlled temperature to ensure the selective methylation of the amino group.

Industrial Production Methods

Industrial production of N-Methyl-D-threonine hydrochloride involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and concentration of reactants. The final product is purified through crystallization or chromatography techniques to obtain the hydrochloride salt.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-D-threonine hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form N-methyl-D-threoninol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: N-Methyl-D-threonine ketone or aldehyde.

Reduction: N-Methyl-D-threoninol.

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

N-Methyl-D-threonine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its role in protein structure and function, particularly in the context of N-methylated peptides.

Medicine: Investigated for its potential therapeutic applications, including its use in drug design and development.

Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-Methyl-D-threonine hydrochloride involves its incorporation into peptides and proteins. The methylation of the amino group increases the compound’s conformational rigidity, membrane permeability, and resistance to proteolysis. These properties make it a valuable component in the design of stable and bioactive peptides.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar N-Methylated Amino Acid Derivatives

Structural and Physicochemical Properties

N-Me-D-Thr-OH.HCl belongs to a class of N-methylated D-amino acids, which are characterized by enhanced metabolic stability and resistance to enzymatic degradation compared to their L-isomers. Below is a comparative analysis with key analogs:

Table 1: Comparison of N-Me-D-Thr-OH.HCl with Similar Compounds

*Estimated based on Boc-N-Me-D-Thr-OH (C₁₀H₁₉NO₅) after deprotection and HCl addition. Solubility likely lower than N-Me-D-Ser-OH.HCl due to bulkier side chain. *Assumed based on purity standards of analogous GLPBIO products .

Key Findings from Comparative Analysis

Solubility Trends :

- N-Me-D-Ser-OH.HCl exhibits exceptionally high aqueous solubility (2098.72 mM) due to its hydrophilic serine side chain (-CH₂OH) .

- N-Me-D-Thr-OH.HCl, with a more hydrophobic threonine side chain (-CH(CH₃)OH), is expected to have lower solubility, similar to N-Me-D-Val-OH.HCl (5.96 mg/mL) .

- N-Me-D-Ala-OH.HCl shows solvent-dependent solubility, requiring optimization for peptide synthesis .

Structural Impact on Applications :

- N-Me-D-Ala-OH.HCl : Used in rigid peptide backbone design due to its small methyl side chain .

- N-Me-D-Val-OH.HCl : Bulky isopropyl group enhances steric shielding in protease-resistant peptides .

- N-Me-D-Thr-OH.HCl : Hydroxyl group in the side chain enables hydrogen bonding, useful in stabilizing peptide tertiary structures .

Synthesis and Handling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.